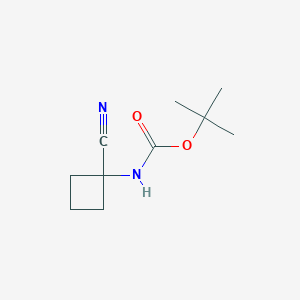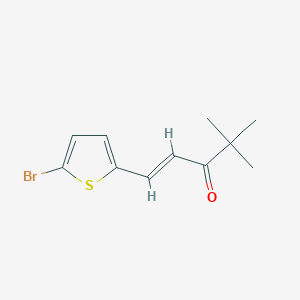
1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, bromide substitution, and Grignard reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as UV-Vis, IR, and NMR spectroscopy, as well as chromatographic techniques such as HPLC and GC .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one” are not available, related compounds have been used in Suzuki–Miyaura coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include solubility in polar solvents such as water, methanol, ethanol, and acetone, stability under normal conditions, and non-reactivity with air, water, or acids .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization : The compound has been involved in synthesis studies. For example, a study by Niestroj, Bruhn, and Maier (1998) discusses the synthesis and structural characterization of similar brominated compounds, highlighting the importance of such chemicals in synthetic organic chemistry (Niestroj, Bruhn, & Maier, 1998).
Electrochemical Properties : Kowalski and Winter (2008) investigated the electrochemical properties of 1′-heteroaryl-2,5-dimethylazaferrocenes, which includes compounds structurally related to 1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one. Their study provides insights into the electrochemical behavior of such compounds (Kowalski & Winter, 2008).
Grignard Reaction in Organic Chemistry Education : Min (2015) described the use of a Grignard reaction involving 2-bromothiophene, closely related to the compound , in an undergraduate organic chemistry course. This emphasizes its educational value in demonstrating key organic reactions (Min, 2015).
Applications in Membrane Science : Katzfuß, Gogel, Jörissen, and Kerres (2013) researched on brominated polyphenylene oxide derivatives, which are structurally related to the compound , for their application in alkaline direct methanol fuel cells (DMFC). This highlights its potential in energy-related applications (Katzfuß, Gogel, Jörissen, & Kerres, 2013).
Antibacterial and Antifungal Properties : Sharma et al. (2022) synthesized 5-bromothiophene based compounds, closely related to the compound , and evaluated their antibacterial and antifungal properties. This study opens up potential applications in the field of medicine and pharmacology (Sharma et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)9(13)6-4-8-5-7-10(12)14-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJIULLIXAOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223406 | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258828-10-2 | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258828-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522438.png)
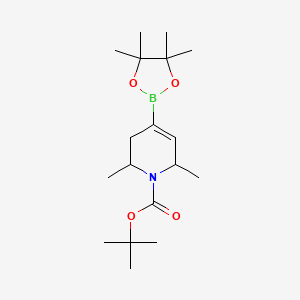
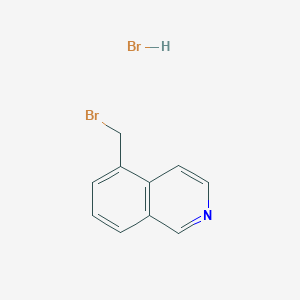

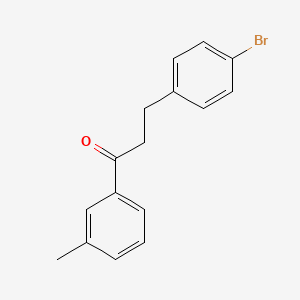
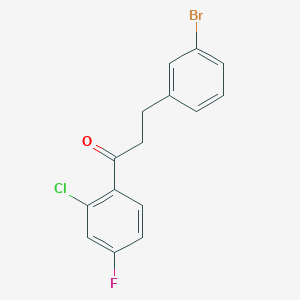
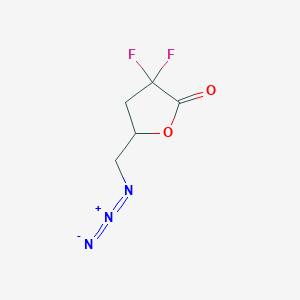
![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
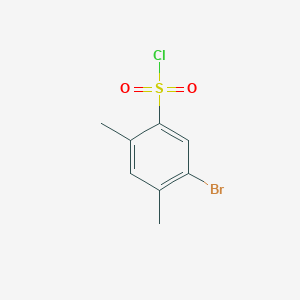
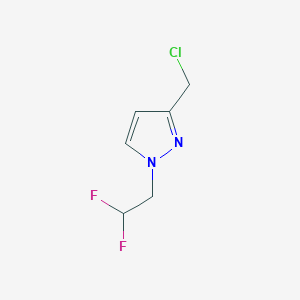
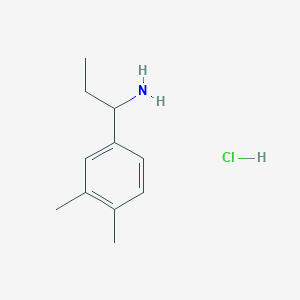
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
